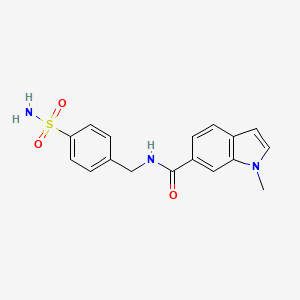

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Beschreibung

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic indole-derived compound featuring a methyl group at the 1-position of the indole core, a carboxamide group at the 6-position, and a 4-sulfamoylbenzyl substituent on the nitrogen atom. The sulfamoyl group (-SO₂NH₂) confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which may influence solubility, target binding, and metabolic stability.

Eigenschaften

Molekularformel |

C17H17N3O3S |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-6-carboxamide |

InChI |

InChI=1S/C17H17N3O3S/c1-20-9-8-13-4-5-14(10-16(13)20)17(21)19-11-12-2-6-15(7-3-12)24(18,22)23/h2-10H,11H2,1H3,(H,19,21)(H2,18,22,23) |

InChI-Schlüssel |

QJZYHNIVJAQPOC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Methyl-N-(4-Sulfamoylbenzyl)-1H-indol-6-carboxamid umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst:

Bildung des Indolkerns: Dies kann durch die Fischer-Indolsynthese erreicht werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Einführung der Sulfamoylbenzylgruppe: Dieser Schritt beinhaltet die Reaktion des Indolderivats mit einem Sulfamoylbenzylchlorid in Gegenwart einer Base wie Triethylamin.

Carboxamidbildung:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Methyl-N-(4-Sulfamoylbenzyl)-1H-indol-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolkern kann oxidiert werden, um Indol-2,3-dion-Derivate zu bilden.

Reduktion: Die Carboxamidgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Die Sulfamoylbenzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Hauptprodukte

Oxidation: Indol-2,3-dion-Derivate.

Reduktion: Entsprechende Amin-Derivate.

Substitution: Verschiedene substituierte Indolderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . The compound may exert its effects by modulating key cellular pathways involved in cell cycle regulation and apoptosis, specifically influencing E2F transcriptional activity and DNA repair mechanisms .

Table 1: Anticancer Activity of 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| MDA-MB-231 | 12 | Modulation of E2F transcriptional activity |

| HeLa | 18 | Inhibition of DNA repair pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic processes.

Table 2: Antimicrobial Efficacy of 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 14 | 64 |

| Bacillus subtilis | 18 | 16 |

Case Study 1: Anticancer Evaluation

A study conducted by researchers at the National Cancer Institute evaluated the anticancer properties of various indole derivatives, including 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide. The compound was subjected to a single-dose assay across a panel of approximately sixty cancer cell lines. Results indicated a significant growth inhibition rate, particularly in colon and breast cancer cell lines .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains using the agar diffusion method. The results demonstrated substantial zones of inhibition, indicating its potential as a broad-spectrum antibacterial agent. Further investigations into its mechanism revealed that it interferes with bacterial protein synthesis .

Wirkmechanismus

The mechanism of action of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfamoylbenzyl group can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

Analysis:

Sulfamoyl vs. Methoxy/Methylthio Groups: The 4-sulfamoylbenzyl group in the target compound contrasts with 4-methoxybenzyl (A5) and 2-methylthiophenyl (17). Sulfamoyl’s strong electron-withdrawing nature may enhance binding to polar enzyme active sites (e.g., TYR’s copper center) compared to electron-donating methoxy or lipophilic methylthio groups .

Indole vs. Benzoindole Cores :

- The benzoindole scaffold in N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide () provides a larger aromatic system, which may increase hydrophobic interactions but reduce metabolic stability compared to the simpler indole core in the target compound .

Carboxamide vs. Sulfonamide Linkages :

- The 6-carboxamide group in the target compound and analogs (A5, I12) allows for hydrogen bonding, similar to the 6-sulfonamide in . However, sulfonamides often exhibit stronger acidity (pKa ~10) versus carboxamides (pKa ~17), affecting ionization under physiological conditions .

Physicochemical and Spectroscopic Data

Biologische Aktivität

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole class, recognized for its diverse biological activities. This compound features a unique structural combination that includes a methyl group, a sulfamoylbenzyl moiety, and a carboxamide group attached to the indole core. Such structural characteristics suggest potential therapeutic applications in various medical fields, including antimicrobial and anticancer research.

Chemical Structure

The chemical structure of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be represented as follows:

Antimicrobial Properties

Indoles, including 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide, have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |

| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

The compound's activity against Enterobacter cloacae was particularly notable, with MIC values indicating strong efficacy compared to traditional antibiotics like ampicillin .

Anticancer Effects

Preliminary studies suggest that indole derivatives, including this compound, may possess anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer cell pathways and the induction of apoptosis in malignant cells. For instance, in vitro assays demonstrated that treatment with 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells .

Case Studies

Recent studies have highlighted the potential of indole derivatives in cancer therapy:

- Study on Indole Derivatives : A series of indole-2-carboxamide derivatives were synthesized and screened for their anti-inflammatory and anticancer activities. Among these, compounds similar to 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide exhibited promising results in reducing tumor necrosis factor-alpha (TNF-α) levels and inhibiting cancer cell proliferation .

- Proteasome Inhibition : A study involving quantitative proteomics indicated that certain indole derivatives could act as proteasome inhibitors, leading to enhanced degradation of oncogenic proteins in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be influenced by its structural features. Modifications at various positions on the indole ring or alterations in the sulfamoyl and carboxamide groups may enhance or diminish its biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group at position 5 | Increased anticancer activity |

| Substitution with halogen at position 6 | Enhanced antimicrobial properties |

| Variation in sulfonamide structure | Altered interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.